4-(3,5-Difluorophenyl)pyridin-3-amine
Overview
Description
4-(3,5-Difluorophenyl)pyridin-3-amine is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound consists of a pyridine ring substituted with a 3,5-difluorophenyl group at the 4-position and an amine group at the 3-position. The presence of fluorine atoms in the phenyl ring imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Difluorophenyl)pyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoroaniline and 3-bromopyridine.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 3,5-difluoroaniline with 3-bromopyridine in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, scaling up of the Suzuki-Miyaura coupling process, and implementation of continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Difluorophenyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction reactions can convert it to the corresponding amine or imine.
Coupling Reactions: The compound can undergo further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
4-(3,5-Difluorophenyl)pyridin-3-amine has a wide range of applications in scientific research:
Biology: It serves as a probe in biological studies to investigate the interactions of fluorinated aromatic compounds with biological targets.
Mechanism of Action
The mechanism of action of 4-(3,5-Difluorophenyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets by either inhibiting or activating their functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Difluorophenyl)pyridin-3-amine
- 4-(2,5-Difluorophenyl)pyridin-3-amine
- 4-(3,5-Difluorophenyl)pyridin-2-amine
Uniqueness
4-(3,5-Difluorophenyl)pyridin-3-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(3,5-difluorophenyl)pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-8-3-7(4-9(13)5-8)10-1-2-15-6-11(10)14/h1-6H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMCIAJRKUBLRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=CC(=CC(=C2)F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277920 | |
Record name | 3-Pyridinamine, 4-(3,5-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101277920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374665-04-9 | |
Record name | 3-Pyridinamine, 4-(3,5-difluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374665-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinamine, 4-(3,5-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101277920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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